1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene
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Overview
Description
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-aminobenzene.
Oxidation: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene depends on its specific application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules through various chemical reactions.
In Pharmaceuticals: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
In Agrochemicals: The compound can act as a precursor to active ingredients that disrupt specific biochemical pathways in pests or weeds.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H4Br2FNO2 |
---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2 |
InChI Key |
CIVBSGVUHUXAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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